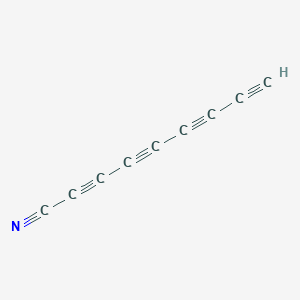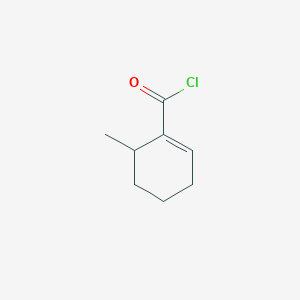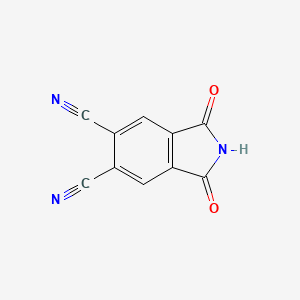
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- is a chemical compound with a unique structure that includes both nitrile and dioxo groups.
Preparation Methods
The synthesis of 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of suitable dinitrile precursors in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile groups to amines using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amines .
Scientific Research Applications
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- can be compared with other similar compounds, such as:
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound is used in the development of protein degrader libraries and has similar structural features.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Another related compound used in various chemical applications.
The uniqueness of 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- lies in its specific combination of nitrile and dioxo groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
65975-34-0 |
|---|---|
Molecular Formula |
C10H3N3O2 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
1,3-dioxoisoindole-5,6-dicarbonitrile |
InChI |
InChI=1S/C10H3N3O2/c11-3-5-1-7-8(2-6(5)4-12)10(15)13-9(7)14/h1-2H,(H,13,14,15) |
InChI Key |
USWRXSUXICHVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1C(=O)NC2=O)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)

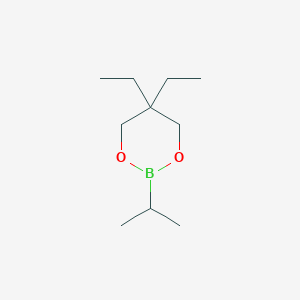
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)

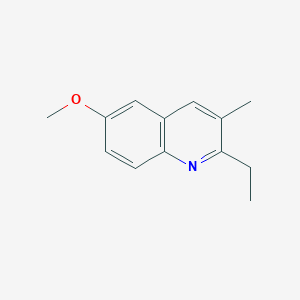
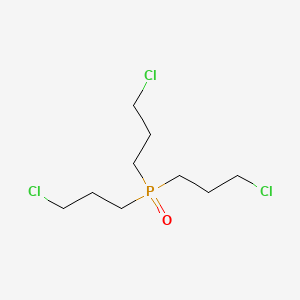
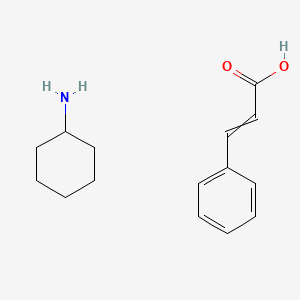
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
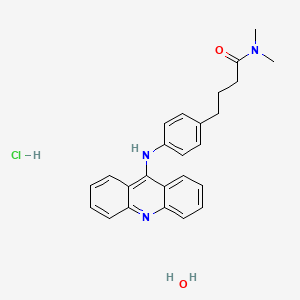
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)

